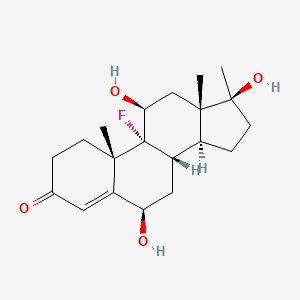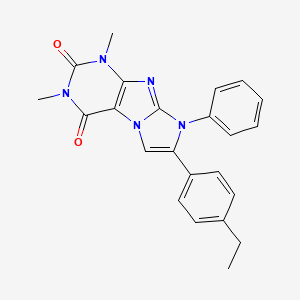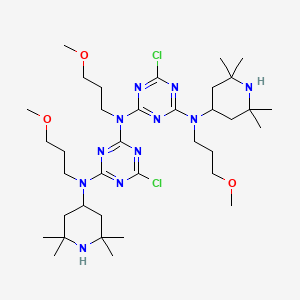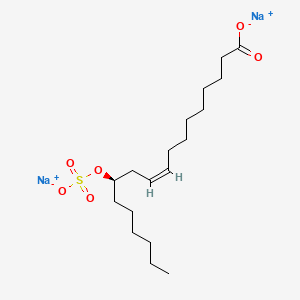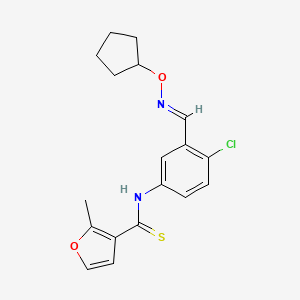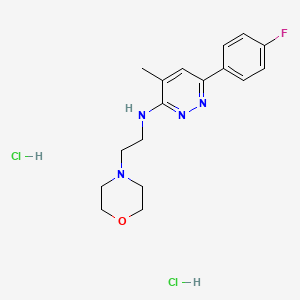
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a complex organic compound that belongs to the class of quinuclidinium derivatives. This compound is characterized by its unique structure, which includes a quinuclidine core, a hydroxy group, and a benzopyran moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinuclidine Core: This step involves the cyclization of appropriate precursors to form the quinuclidine ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Benzopyran Moiety: The benzopyran moiety is attached via an etherification reaction, where the benzopyran derivative reacts with the quinuclidine intermediate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of substituted quinuclidine compounds.
Wissenschaftliche Forschungsanwendungen
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: The parent compound with a simpler structure.
Benzopyran Derivatives: Compounds with similar benzopyran moieties but different substituents.
Hydroxy Quinuclidine Derivatives: Compounds with hydroxy groups attached to the quinuclidine core.
Uniqueness
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is unique due to its combination of a quinuclidine core, a hydroxy group, and a benzopyran moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Eigenschaften
CAS-Nummer |
155272-60-9 |
|---|---|
Molekularformel |
C19H24BrNO4 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]-4-methylchromen-2-one;bromide |
InChI |
InChI=1S/C19H24NO4.BrH/c1-13-10-19(22)24-18-11-15(2-3-16(13)18)23-9-8-20-6-4-14(5-7-20)17(21)12-20;/h2-3,10-11,14,17,21H,4-9,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CTUSBCROFCVLLW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]34CCC(CC3)C(C4)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








